![molecular formula C11H7Cl3N2 B3104229 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine CAS No. 146532-97-0](/img/structure/B3104229.png)
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine
Overview
Description
“4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is a chemical compound with the molecular formula C10H5Cl3N2 . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of “4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” involves a reaction of 6.50 g of 4,6-dichloro-5-(4-chlorophenyl)-pyrimidine and 9.43 g of 2-phenyl-ethenesulfonamide potassium salt in 50 ml of DMSO and 4.4 ml of diisopropyl-ethylamine . The mixture is stirred at room temperature for 65 hours, then diluted with water and diethyl ether . The suspension is acidified by adding citric acid monohydrate and stirring is continued at 5°C for 30 minutes . The precipitate is collected, washed with water, and the crude product is crystallized from 2-propanol at 2-3°C .Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is represented by the InChI Key: ClC1=NC=NC(=C1C1C=CC(=CC=1)Cl)Cl . The molecular weight of the compound is 259.52 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” include a molecular weight of 259.52 g/mol . The compound is stored in an inert atmosphere at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis of JAK Inhibitors
This compound is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Building Block in Drug Synthesis
The compound serves as a practical building block in the synthesis of many JAK inhibitors . Several JAK inhibitors have a common pyrrolo [2,3- d ]pyrimidine core . Thus, 4-chloro-7 H -pyrrolo [2,3- d ]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .
Improved Synthesis Procedures
An improved seven-step synthesis of 4-chloro-7 H -pyrrolo [2,3- d ]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7 H -pyrrolo [2,3- d ]pyrimidine building block .
Synthesis from 4(1H)-Pyrimidinone
The compound can be synthesized from 4(1H)-Pyrimidinone . This provides an alternative method for producing the compound, which can be useful in various research and industrial applications.
Safety and Hazards
“4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is classified as a hazardous material . It has a hazard class of 6.1 and is associated with several precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The compound has hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIRWLYURJFIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.